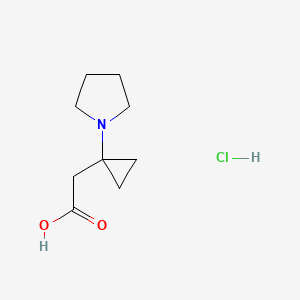
2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2243515-15-1 . It has a molecular weight of 205.68 and is typically in the form of a powder . This compound has potential in scientific research, offering intriguing possibilities for studying various biological processes and developing new therapeutic interventions.
Molecular Structure Analysis
The IUPAC name for this compound is “2-(1-(pyrrolidin-1-yl)cyclopropyl)acetic acid hydrochloride” and its InChI Code is "1S/C9H15NO2.ClH/c11-8(12)7-9(3-4-9)10-5-1-2-6-10;/h1-7H2,(H,11,12);1H" . This indicates that the compound consists of a pyrrolidine ring attached to a cyclopropyl group, which is further attached to an acetic acid group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 205.68 . The compound’s InChI key is PFIBQIDNBSDCSN-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis and Molecular Docking
Synthesis Approaches : Innovative synthesis methodologies have been developed for various pyrrolidine and piperidine derivatives. For example, the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives employs intermolecular [2+2]-photocycloaddition as key steps, highlighting the versatility of pyrrolidine structures in synthesizing cyclic γ-aminobutyric acid analogues (Petz et al., 2019). This indicates a broad application in synthesizing structurally complex and functionalized molecules.
Molecular Docking Studies : Pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. This illustrates the potential of pyridine-based compounds in drug discovery and development for various therapeutic targets (Flefel et al., 2018).
Chemical Properties and Applications
Crystal Structure Analysis : Studies such as the crystal structure of triclopyr and fluroxypyr provide insights into the molecular arrangement, intermolecular interactions, and potential reactivity of pyridine herbicides. These analyses contribute to a deeper understanding of the physicochemical properties of such compounds (Cho et al., 2014), (Park et al., 2016).
Quantum Chemical Investigation : The DFT and quantum chemical calculations of substituted pyrrolidinones explore the electronic properties and molecular densities, offering a foundation for predicting reactivity and designing molecules with desired properties (Bouklah et al., 2012).
Herbicide Development : The creation of potential controlled-release herbicides from 2,4-D esters of starches highlights the agricultural applications of chemically modified acetic acids. This research points to the possibility of designing environmentally friendly and efficient herbicidal formulations (Mehltretter et al., 1974).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-(1-pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)7-9(3-4-9)10-5-1-2-6-10;/h1-7H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIBQIDNBSDCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CC2)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Pyrrolidin-1-ylcyclopropyl)acetic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2682105.png)
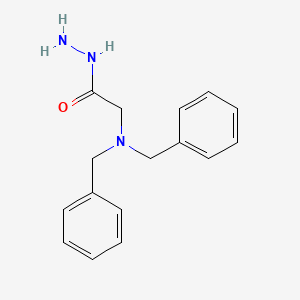

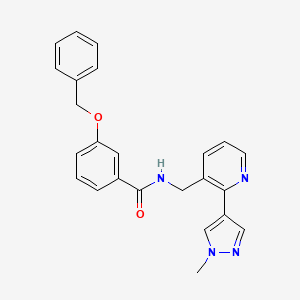
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B2682113.png)

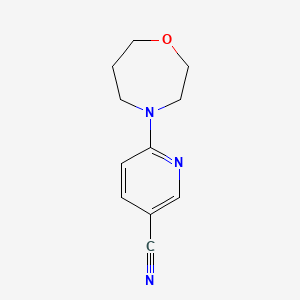



amino}acetyl)urea](/img/structure/B2682122.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid](/img/structure/B2682123.png)
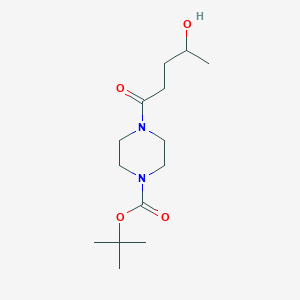
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2682125.png)